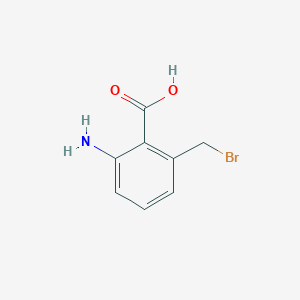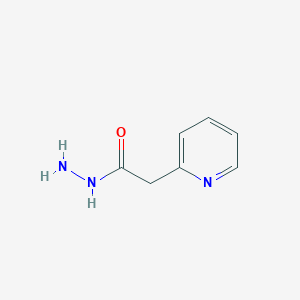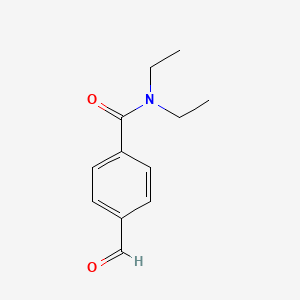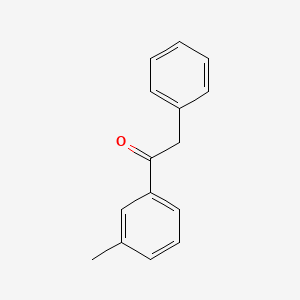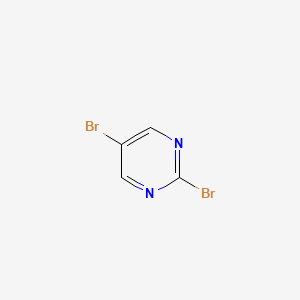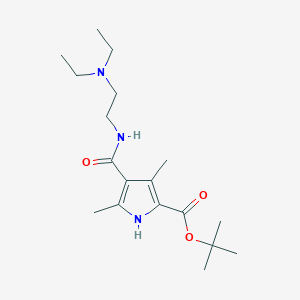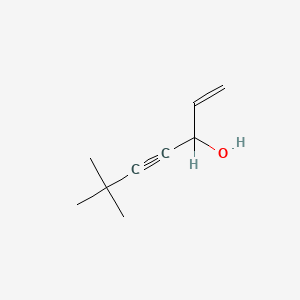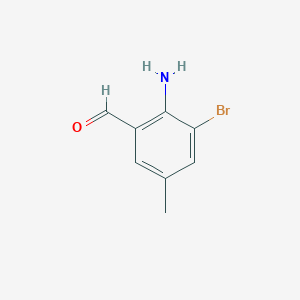
(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl
Overview
Description
The compound "(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl" is a type of bicyclohexyl molecule that is characterized by having butyl and propyl substituents on the cyclohexyl rings. This compound is part of a class of substances known as cyclohexylcyclohexanes (CCHs), which have been studied for their liquid crystalline properties and molecular conformations .
Synthesis Analysis
The synthesis of related cyclohexane rings often involves the use of chiral building blocks and stereoselective reactions. For instance, optically active trans-cyclohexenone derivatives have been synthesized and used with excellent stereoselectivity in reactions with organocopper reagents to prepare substituted cyclohexane compounds . Additionally, the preparation of cyclohexyl derivatives can involve hydrogenation processes, as seen in the synthesis of trans-4-(trans-4'-n-propylcyclohexyl)cyclohexanol, where a mixture of trans and cis isomers was obtained and further isomerization was performed to increase the proportion of the trans isomer .
Molecular Structure Analysis
The molecular structures of CCHs, including those with propyl substituents, have been described in detail. These compounds typically exhibit the chair conformation for the cyclohexyl rings and adopt trans-conformations for the alkyl groups. In the crystalline state, different layer structures have been observed, with the orientation of the molecules within these layers being of particular interest. The role of cyano dipoles in these structures has also been discussed, with indications of dipole-dipole interactions in the crystal state .
Chemical Reactions Analysis
The chemical reactions involving cyclohexyl compounds can vary depending on the substituents and reaction conditions. For example, the hydrogenation of tert-butylmethylenecyclohexane has been studied to find selective catalyst systems that favor the production of cis- or trans-cyclohexane derivatives . The metabolism of isomeric tert-butylcyclohexanones in biological systems has also been investigated, revealing that these ketones are reduced to secondary alcohols, which are then conjugated with glucuronic acid for excretion .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl compounds are influenced by their molecular conformations and substituents. Studies have shown that cis and trans isomers can exhibit different properties, as seen in the comparison of cis- and trans-2-(4-tert-butylcyclohexyloxy)-1,3,5-trinitrobenzene, where accurate structural parameters were obtained for comparison purposes . The conformational analysis of substituted cyclohexanes and dioxanes has also provided insights into the preferred rotational conformations of these compounds in the solid state .
Scientific Research Applications
Synthesis and Characterization of Cyclohexane Derivatives
- Studies have detailed the synthesis of cyclohexane derivatives, including methods for preparing cis- and trans-isomers of butylcyclohexanecarboxylic acids. These processes involve hydrogenation over transition metal catalysts and are essential for producing specific isomers with desired properties for further applications (Bekkum et al., 2010).
Applications in Liquid Crystal Technology
- New liquid crystals, synthesized from cyclohexane derivatives, have been evaluated as diluents for medium birefringence liquid crystal mixtures. Such compounds can influence the crystallization temperature and viscosities of the mixtures, suggesting their potential in optimizing liquid crystal displays and related technologies (Weng et al., 2018).
Role in Organic Synthesis
- Cyclohexane derivatives have been used as intermediates in organic synthesis, demonstrating high stereoselectivity in reactions. This characteristic makes them valuable for constructing complex organic molecules with precise configurations, which is crucial in pharmaceuticals and materials science (Hanazawa et al., 2000).
Contributions to Supramolecular Chemistry
- The study of diorganotin macrocycles derived from cyclohexanedicarboxylic acids showcases the impact of cyclohexane derivatives on supramolecular structures. The research found that the geometry of these compounds can direct the formation of diverse supramolecular aggregates, indicating their potential in designing new materials and nanotechnology applications (Hernández-Ahuactzí et al., 2015).
Environmental and Green Chemistry
- Cyclohexane derivatives have also been involved in studies focused on green chemistry, such as the synthesis of cis-4-propylcyclohexanol. This compound is a key intermediate for producing propanediol used in liquid crystal displays, demonstrating an eco-friendly approach to chemical manufacturing (Wu et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl, also known as 1-butyl-4-(4-propylcyclohexyl)cyclohexane, are currently unknown. This compound is a type of liquid crystal monomer, which are synthetic chemicals released from liquid crystal devices . .
Mode of Action
It’s known that the compound is a type of substituted cyclohexane . Substituted cyclohexanes can exist in two different conformations: axial and equatorial . The equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions . This could potentially influence the compound’s interactions with its targets.
properties
IUPAC Name |
1-butyl-4-(4-propylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h16-19H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWJCMCLQAINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454758 | |
| Record name | (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96624-52-1 | |
| Record name | (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Butyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



